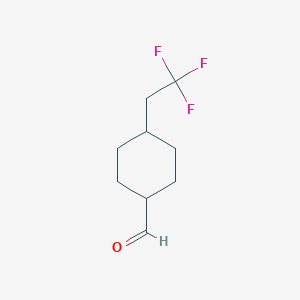
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further functionalized with an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid.
Reduction: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethyl)benzaldehyde: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(2,2,2-Trifluoroethyl)cyclohexanone: Similar structure but with a ketone group instead of an aldehyde group.
4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its combination of a trifluoroethyl group and an aldehyde group attached to a cyclohexane ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H13F3O |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h6-8H,1-5H2 |
InChIキー |
IGKMBNIVPLDVCI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


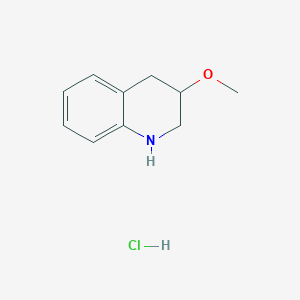
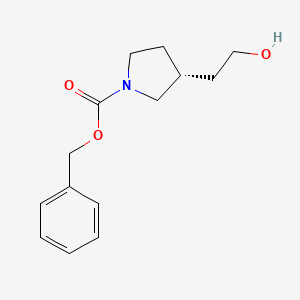
![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)

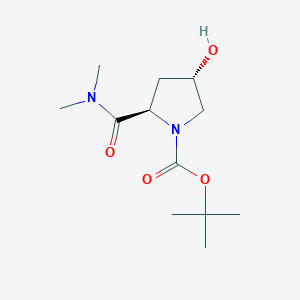

![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)


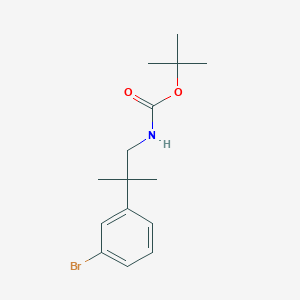
![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
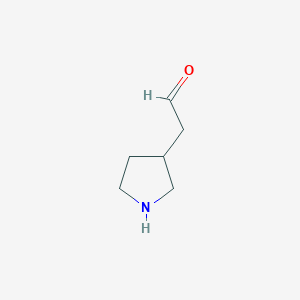
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)
